molecular formula C14H21N B13249843 N-[(4-ethylphenyl)methyl]cyclopentanamine

N-[(4-ethylphenyl)methyl]cyclopentanamine

Cat. No.: B13249843
M. Wt: 203.32 g/mol
InChI Key: ZVUGNZGWMAVZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethylphenyl)methyl]cyclopentanamine is a secondary amine characterized by a cyclopentane ring linked to an amine group, which is further substituted with a 4-ethylbenzyl moiety. Its IUPAC name confirms the ethyl group at the para position of the phenyl ring (Figure 1). This compound is primarily used in research and development under controlled conditions, as indicated in its safety data sheet .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)11-15-14-5-3-4-6-14/h7-10,14-15H,2-6,11H2,1H3

InChI Key

ZVUGNZGWMAVZPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 4-ethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

The cyclopentanamine core is conserved across analogues, but substituents on the aromatic ring or additional heterocyclic systems lead to divergent properties and applications. Key examples include:

Fluorinated Analogues

N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([11C]HACH242)

  • Structure : Incorporates a pyridine ring, fluorine, and a radioactive carbon-11 label.
  • Application : Acts as a PET tracer for imaging NMDA receptors (NR2B subunit) in neurological studies. Its high radiochemical purity (>99%) and specific activity (78 ± 10 GBq/µmol) make it suitable for preclinical neuroimaging .
  • Key Difference : The pyridine and fluorine substituents enhance receptor binding affinity compared to the ethyl group in the parent compound.

1-(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]cyclopentanamine

  • Structure : Features a fluorophenyl group and a piperidine-methyl extension.
  • Activity : Demonstrates 15-fold greater REV-ERB inhibitory and cytotoxic activity than earlier derivatives, likely due to improved steric and electronic interactions with the target .
Halogenated Derivatives

N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine Structure: Contains chloro and fluoro substituents on the phenyl ring.

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride Structure: Substituted with a chlorophenyl-oxadiazole group. Application: The oxadiazole ring improves metabolic stability, suggesting utility in prolonged therapeutic or diagnostic applications .

Nitro-Substituted Analogues

N-[(4-Nitrophenyl)methyl]cyclopentanamine Structure: Nitro group at the para position.

Heterocyclic Extensions

N-[(2-Methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride Structure: Quinoline ring replaces the phenyl group.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity :
    • Fluorinated and chlorinated analogues (e.g., [11C]HACH242, N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine) exhibit higher logD values, favoring CNS penetration .
    • Nitro-substituted derivatives show reduced solubility due to electron-withdrawing effects .
  • Receptor Specificity: Pyridine-containing derivatives (e.g., [11C]HACH242) selectively bind NMDA receptors, whereas quinoline-based analogues may target DNA/protein interactions .
  • Metabolic Stability :
    • Oxadiazole and piperidine extensions improve resistance to enzymatic degradation compared to the parent compound .

Biological Activity

N-[(4-ethylphenyl)methyl]cyclopentanamine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanamine derivatives with 4-ethylbenzyl chloride or similar alkylating agents. The following general reaction scheme outlines the synthetic pathway:

Cyclopentanamine+4 Ethylbenzyl chlorideN 4 ethylphenyl methyl cyclopentanamine\text{Cyclopentanamine}+\text{4 Ethylbenzyl chloride}\rightarrow \text{N 4 ethylphenyl methyl cyclopentanamine}

This method has been optimized to achieve high yields while maintaining purity, often exceeding 90% in laboratory settings.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been evaluated for its interaction with the NMDA receptor, a critical player in synaptic plasticity and memory function. A study highlighted that compounds structurally related to this compound can act as ligands for the NMDA receptor, particularly influencing the NR2B subunit, which is implicated in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound has shown promising anti-inflammatory activity. A comparative study demonstrated that several synthesized compounds, including those derived from cyclopentanamine frameworks, exhibited greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent .

The following table summarizes some key findings related to the anti-inflammatory activity of compounds similar to this compound:

CompoundAnti-inflammatory ActivityReference
This compoundModerate
CurcuminStandard
Compound X (related structure)High

Study on Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that this compound could significantly reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Clinical Evaluations

While preclinical data are promising, clinical evaluations are necessary to ascertain the efficacy and safety profile of this compound in humans. Current research is ongoing, focusing on pharmacokinetics and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.